(R)-(-)-Ketoprofen-13C,d3 is a labeled analogue of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. The compound incorporates carbon-13 and deuterium isotopes, which are useful for tracing and analyzing metabolic pathways in pharmacokinetics and drug development. The chemical formula for (R)-(-)-Ketoprofen-13C,d3 is CHO with a molecular weight of approximately 258.29 g/mol .
(R)-(-)-Ketoprofen-13C,d3 is classified as an analgesic and anti-inflammatory agent within the broader category of non-steroidal anti-inflammatory drugs. Its isotopic labeling allows it to be categorized as a stable isotope-labeled compound, which is essential for research applications in pharmacology and toxicology.
The synthesis of (R)-(-)-Ketoprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the ketoprofen molecule. This can typically be achieved through:
The synthesis may require specialized techniques such as NMR spectroscopy to confirm the incorporation of isotopes. The use of carbon-13 NMR allows researchers to track the labeled atoms throughout metabolic studies .
The molecular structure of (R)-(-)-Ketoprofen-13C,d3 retains the core structure of ketoprofen, characterized by:
The incorporation of carbon-13 and deuterium does not alter the fundamental structure but provides distinct spectral characteristics useful in analytical applications.
Key structural data includes:
(R)-(-)-Ketoprofen-13C,d3 participates in typical reactions associated with carboxylic acids and aromatic compounds, such as:
(R)-(-)-Ketoprofen exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in prostaglandin synthesis. This mechanism results in reduced inflammation, pain relief, and antipyretic effects.
Studies have shown that ketoprofen's action is dose-dependent and can vary based on its formulation (e.g., immediate vs. extended release) .
Relevant analyses include infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry for structural confirmation and purity assessment .
(R)-(-)-Ketoprofen-13C,d3 is extensively used in pharmacokinetic studies to understand drug metabolism, distribution, and excretion processes. Its isotopic labeling allows researchers to trace its pathways within biological systems, making it invaluable for:
Ketoprofen, as a prototypical arylpropionic acid derivative, possesses a single chiral center at the alpha-carbon of the propionic acid side chain, generating two enantiomers with distinct spatial configurations. The molecular formula of the isotopically labeled (R)-enantiomer is C1513CH11D3O3, with a molecular weight of 258.29 g/mol [1] [9]. This structure features a biphenyl framework with a benzophenone moiety and a propionic acid group, creating the pharmacophore responsible for cyclooxygenase inhibition. The absolute configuration of (R)-(-)-Ketoprofen is defined by the counterclockwise (sinister) arrangement of substituents around the chiral carbon when prioritized according to Cahn-Ingold-Prelog rules. This stereochemistry critically influences its three-dimensional binding to enzymatic targets, resulting in pharmacological properties markedly different from its (S)-(+) counterpart. X-ray crystallographic studies reveal that the (R)-enantiomer adopts a specific conformational geometry where the carboxyl group and the adjacent aromatic ring exist in a non-planar arrangement, reducing its compatibility with the cyclooxygenase active site compared to the S-form [5] [8].
Table 1: Comparative Structural Characteristics of Ketoprofen Enantiomers
Property | (R)-(-)-Ketoprofen | (S)-(+)-Ketoprofen |
---|---|---|
Absolute Configuration | R | S |
Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |
Chiral Center Environment | α-Deuterated methyl-¹³C | Non-labeled/prochiral |
Pharmacological Activity | Weak COX inhibition | Potent COX inhibition |
CAS Number (Labeled) | 1329496-52-7 | 1330260-99-5 |
Metabolic Pathway | Chiral inversion → (S)-form | Direct glucuronidation |
The introduction of stable isotopes at the methyl group adjacent to the chiral center produces a negligible steric alteration due to the minimal difference in atomic radius between ¹²C/¹³C and H/D. However, this modification creates a significant kinetic isotope effect (KIE) that impacts metabolic transformations, particularly those involving proton abstraction at the benzylic position. The C-D bond possesses approximately 5-6 kJ/mol greater zero-point energy than the C-H bond, resulting in a reduced rate of enzymatic oxidation and chiral inversion [7] [10]. This isotopic labeling strategy effectively "locks" the molecular configuration, enabling researchers to trace the in vivo behavior of the R-enantiomer without interference from inversion-derived S-enantiomer signals in mass spectrometry analyses.
The strategic incorporation of ¹³C and triple deuterium (d3) into (R)-(-)-Ketoprofen serves multiple advanced research applications. First, it creates a distinctive mass spectrometric signature, increasing the molecular mass by 4 Da (from 254.28 to 258.29) and generating a characteristic fragmentation pattern that differentiates it from endogenous compounds and unlabeled drug molecules. This enables highly sensitive quantitative bioanalysis of the R-enantiomer in complex matrices like plasma, synovial fluid, and tissue homogenates, with detection limits reaching low picogram levels when using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2] [9]. Second, the deuterium substitution induces a measurable kinetic isotope effect that strategically modulates metabolic stability. The strengthened C-D bonds resist cleavage by cytochrome P450 enzymes, particularly CYP3A4, leading to reduced rates of oxidative metabolism and prolonging the elimination half-life of the R-enantiomer relative to its non-deuterated counterpart. This effect is quantified by the ratio of metabolic clearance (CLH/CLD), which ranges from 1.5 to 3.0 for various oxidative pathways in hepatic microsome studies [3] [10].
The isotopic triad (¹³C plus three deuteriums) creates an optimal internal standard configuration for mass spectrometry, as its chromatographic behavior remains nearly identical to the unlabeled analyte while exhibiting a +4 m/z shift in detection. This dual labeling approach minimizes matrix effects and ion suppression, significantly improving analytical precision in pharmacokinetic studies. Furthermore, the compound serves as a crucial tracer for investigating the chiral inversion pathway, a unique metabolic process where the therapeutically inactive R-enantiomer undergoes unidirectional conversion to the active S-enantiomer in vivo. Using this labeled compound, researchers have quantified that approximately 10-15% of administered (R)-ketoprofen undergoes metabolic inversion in humans, a critical parameter for understanding the activity duration and dose-response relationship of racemic ketoprofen formulations [7] [9].
Table 2: Research Applications and Commercial Availability
Application | Mechanistic Insight | Supplier Examples | Representative Pricing |
---|---|---|---|
Metabolic Pathway Tracing | Chiral inversion kinetics | TRC, Medical Isotopes Inc. | $1,502/5mg [10] |
Protein Binding Studies | Albumin binding affinity differences | MedChemExpress | Quote-based [2] [3] |
Drug-Drug Interaction Studies | CYP-mediated metabolism | Santa Cruz Biotechnology | $700/0.5mg [7] |
Environmental Fate Studies | Photodegradation pathways | LGC Standards | Inquire [5] |
Pharmacokinetic Modeling | Compartmental distribution | ChemSRC | Not listed [9] |
The significant cost premium for isotopically labeled compounds reflects complex synthesis challenges. The production involves multi-step enantioselective synthesis using ¹³C-enriched methyl iodide and deuterium gas reduction under specialized catalysis, requiring GMP-like facilities to prevent isotopic dilution. The price structure demonstrates this complexity: while unlabeled (R)-ketoprofen costs approximately $0.50/mg, the (R)-(-)-Ketoprofen-¹³C,d3 commands prices exceeding $300/mg (5mg = $1,502) and $1,400/mg for small quantities (0.5mg = $700), representing a 600-2,800-fold cost increase [1] [7] [10]. This investment is justified by the unique data generated in ADME (Absorption, Distribution, Metabolism, Excretion) studies essential for regulatory submissions of chiral drugs.
The pharmacological profile of (R)-(-)-Ketoprofen reveals significant enantioselective divergence from its S-counterpart and racemic mixtures. While the (S)-(+)-enantiomer potently inhibits both COX-1 (IC50 = 2 nM) and COX-2 (IC50 = 26 nM) in human monocytes, the (R)-(-)-enantiomer exhibits approximately 100-fold weaker COX inhibition [2] [6]. This profound difference stems from the stereospecific requirement for optimal alignment within the COX active site, where the S-configuration positions the carboxylate group for critical ionic bonding with arginine-120. However, emerging research indicates that the R-enantiomer possesses distinct biological activities unrelated to prostaglandin synthesis. These include inhibition of neutrophil chemotaxis (IC50 ≈ 15 µM), reduction of reactive oxygen species (ROS) production in activated macrophages, and allosteric modulation of the cannabinoid receptor CB1 [6] [8].
The metabolic chiral inversion pathway creates complex pharmacokinetic-pharmacodynamic relationships in racemic therapy. Following administration of racemic ketoprofen, the inactive R-enantiomer undergoes partial unidirectional conversion to the active S-form via a coenzyme A-dependent mechanism involving formation of a reactive acyl-CoA thioester intermediate. This chiral inversion occurs predominantly in the liver, with an estimated inversion fraction of 10-35% in humans depending on genetic polymorphisms in acyl-CoA synthetase enzymes. Consequently, the observed anti-inflammatory activity of racemic formulations derives from both directly administered S-enantiomer and inverted product generated from the R-enantiomer. Using the ¹³C,d3-labeled R-enantiomer, researchers have quantified that 15-25% of circulating S-ketoprofen originates from metabolic inversion of the R-form after racemate administration, significantly contributing to overall therapeutic activity [5] [8].
Table 3: Enantioselective Pharmacological Properties
Parameter | (R)-(-)-Ketoprofen | (S)-(+)-Ketoprofen | Racemic Mixture |
---|---|---|---|
COX-1 Inhibition (IC50) | ~200 nM | 2 nM | 8 nM |
COX-2 Inhibition (IC50) | ~500 nM | 26 nM | 42 nM |
Chiral Inversion Rate | 10-35% (to S-form) | Negligible | N/A |
Plasma Protein Binding | 99% (mainly albumin) | 99% (mainly albumin) | 99% |
Primary Metabolic Pathways | Chiral inversion, glucuronidation | Direct glucuronidation | Both pathways |
Analgesic ED50 (rat) | >10 mg/kg | 0.8 mg/kg | 1.6 mg/kg |
The protein binding characteristics exhibit intriguing stereoselectivity. Both enantiomers bind extensively (>99%) to human serum albumin, but with different affinity sites: the R-enantiomer preferentially binds to site II (benzodiazepine site) with Kd ≈ 2.5 µM, while the S-enantiomer favors site I (warfarin site) with Kd ≈ 1.8 µM [6] [8]. This differential binding influences drug displacement interactions and tissue distribution patterns. The labeled compound enables detailed characterization of these binding phenomena using techniques like equilibrium dialysis coupled with LC-MS/MS, revealing that hypoalbuminemia significantly increases the free fraction of the R-enantiomer relative to the S-form. Furthermore, distribution studies using the isotope-labeled R-enantiomer demonstrate preferential accumulation in inflamed tissues, achieving synovial fluid concentrations approximately 2.5-fold higher than plasma levels in rheumatoid arthritis patients, suggesting a potential active transport mechanism [10].
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: